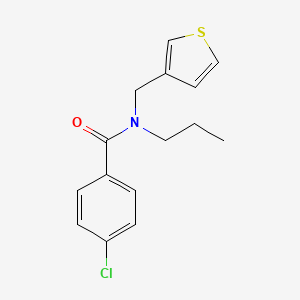
N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide” is a compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular diversity and complexity of pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are influenced by steric factors . For instance, the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities, and the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds are influenced by their molecular structure. For instance, the introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that “N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide” could potentially be used in the development of new antimicrobial agents.
Antidepressant Properties
Both pyridazine and pyrrolidine derivatives have been associated with antidepressant activities . This compound could therefore be explored for its potential use in treating depression.
Anti-hypertensive Applications
Pyridazine derivatives have also been found to have anti-hypertensive effects . This suggests potential applications in the treatment of high blood pressure.
Anticancer Applications
There is evidence to suggest that both pyridazine and pyrrolidine derivatives can exhibit anticancer properties . This compound could therefore be investigated for its potential use in cancer therapy.
Antiplatelet Properties
Pyridazine derivatives have been associated with antiplatelet activities . This suggests potential applications in preventing blood clots.
Antiulcer Applications
Pyridazine derivatives have also been found to have antiulcer effects . This suggests potential applications in the treatment of ulcers.
Herbicidal Applications
Pyridazine derivatives have been used in the development of herbicides . This suggests that “N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide” could potentially be used in the development of new herbicidal agents.
Antifeedant Applications
Pyridazine derivatives have shown antifeedant activities . This suggests potential applications in pest control.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to have diverse biological activities, suggesting a wide range of potential targets .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Safety and Hazards
Future Directions
The future of pyrrolidine research lies in the design of new pyrrolidine compounds with different biological profiles . This involves the exploration of different synthetic strategies, the investigation of structure-activity relationships, and the development of compounds with improved pharmacokinetic properties .
properties
IUPAC Name |
N-benzyl-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(17-11-13-5-2-1-3-6-13)20-10-8-14(12-20)22-15-7-4-9-18-19-15/h1-7,9,14H,8,10-12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYLRZNOSRHKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

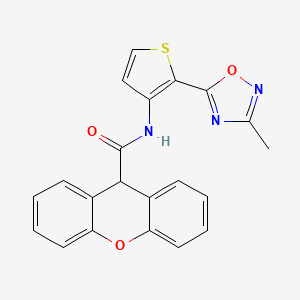

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)
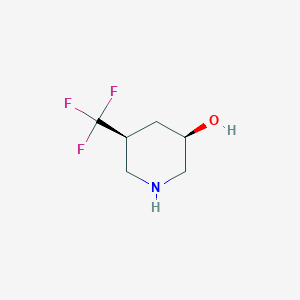
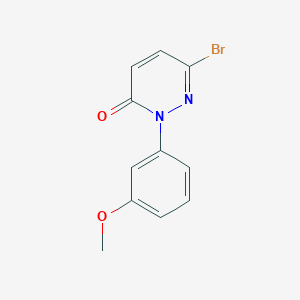


![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)
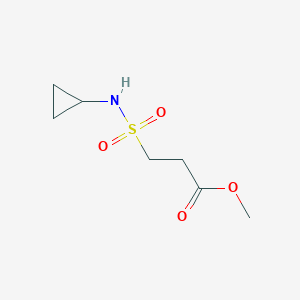
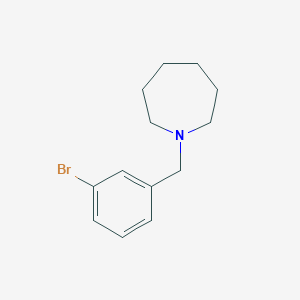
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)
![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)
